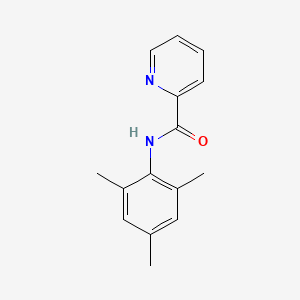![molecular formula C19H27NO3 B6639868 1-hydroxy-N-[[4-(2-methylphenyl)oxan-4-yl]methyl]cyclopentane-1-carboxamide](/img/structure/B6639868.png)
1-hydroxy-N-[[4-(2-methylphenyl)oxan-4-yl]methyl]cyclopentane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-hydroxy-N-[[4-(2-methylphenyl)oxan-4-yl]methyl]cyclopentane-1-carboxamide, also known as CXCR4 antagonist AMD3100, is a synthetic small molecule that is used in scientific research to study the role of the CXCR4 receptor in various biological processes.
Mecanismo De Acción
AMD3100 acts as a 1-hydroxy-N-[[4-(2-methylphenyl)oxan-4-yl]methyl]cyclopentane-1-carboxamide antagonist by binding to the receptor and blocking the binding of CXCL12. This inhibition of this compound signaling has been shown to have various effects on biological processes, including immune cell trafficking, hematopoiesis, and angiogenesis. In cancer, AMD3100 has been shown to inhibit tumor growth and metastasis by blocking this compound-mediated tumor cell migration and invasion.
Biochemical and Physiological Effects:
AMD3100 has various biochemical and physiological effects, including inhibition of immune cell trafficking, hematopoiesis, and angiogenesis. In cancer, AMD3100 has been shown to inhibit tumor growth and metastasis by blocking this compound-mediated tumor cell migration and invasion.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using AMD3100 in lab experiments is its ability to selectively inhibit 1-hydroxy-N-[[4-(2-methylphenyl)oxan-4-yl]methyl]cyclopentane-1-carboxamide signaling. This allows researchers to study the specific role of this compound in various biological processes without the interference of other signaling pathways. However, one limitation of using AMD3100 is its potential off-target effects, which may affect the interpretation of the results.
Direcciones Futuras
There are several future directions for the use of AMD3100 in scientific research. One potential area of research is the development of novel 1-hydroxy-N-[[4-(2-methylphenyl)oxan-4-yl]methyl]cyclopentane-1-carboxamide antagonists with improved efficacy and specificity. Another area of research is the identification of novel biological processes regulated by this compound signaling, which may lead to the development of new therapeutic targets for various diseases. Additionally, the combination of AMD3100 with other therapeutics may have synergistic effects in the treatment of cancer and other diseases.
Métodos De Síntesis
AMD3100 is synthesized through a multi-step process involving the reaction of various chemical reagents. The initial step involves the reaction of 4-(2-methylphenyl)oxan-4-ylmethyl chloride with 1-hydroxy-2,3,5-trimethylbenzene to form an intermediate compound. This intermediate is then reacted with cyclopentanecarboxylic acid to form the final product, 1-hydroxy-N-[[4-(2-methylphenyl)oxan-4-yl]methyl]cyclopentane-1-carboxamide.
Aplicaciones Científicas De Investigación
AMD3100 is primarily used in scientific research to study the role of the 1-hydroxy-N-[[4-(2-methylphenyl)oxan-4-yl]methyl]cyclopentane-1-carboxamide receptor in various biological processes. This compound is a chemokine receptor that plays a critical role in various physiological processes, including immune cell trafficking, hematopoiesis, and angiogenesis. AMD3100 acts as a this compound antagonist, which means it binds to the receptor and prevents the binding of its natural ligand, CXCL12. This inhibition of this compound signaling has been shown to have therapeutic potential in various diseases, including cancer, HIV, and inflammatory disorders.
Propiedades
IUPAC Name |
1-hydroxy-N-[[4-(2-methylphenyl)oxan-4-yl]methyl]cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3/c1-15-6-2-3-7-16(15)18(10-12-23-13-11-18)14-20-17(21)19(22)8-4-5-9-19/h2-3,6-7,22H,4-5,8-14H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEYICWQARXCUDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2(CCOCC2)CNC(=O)C3(CCCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(4-Hydroxybutyl)piperidin-4-yl]-(3-methylpiperidin-1-yl)methanone](/img/structure/B6639787.png)
![1-[[(1-Propylbenzimidazol-2-yl)methylamino]methyl]cyclohexan-1-ol](/img/structure/B6639799.png)
![[1-[[4-Amino-6-(4-fluoroanilino)-1,3,5-triazin-2-yl]methyl]piperidin-4-yl]methanol](/img/structure/B6639816.png)
![(1-Ethylpiperidin-2-yl)-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]methanone](/img/structure/B6639819.png)


![1-Benzyl-3-[(2,5-difluorophenyl)methyl]-1-(2-hydroxyethyl)urea](/img/structure/B6639843.png)
![1,1,3,3-tetramethyl-2-[2-(4-methyl-1H-indol-3-yl)ethyl]guanidine;hydroiodide](/img/structure/B6639851.png)
![[4-(2-Hydroxyethyl)piperazin-1-yl]-(1-methylbenzotriazol-5-yl)methanone](/img/structure/B6639859.png)
![N-[1-(2-hydroxy-2-methylpropyl)piperidin-3-yl]-2-methylpropanamide](/img/structure/B6639866.png)
![2-Methyl-1-[4-(phenoxymethyl)piperidin-1-yl]propan-2-ol](/img/structure/B6639869.png)
![(4-Fluorophenyl)-[1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]methanol](/img/structure/B6639875.png)
![[4-[(4-Fluorophenyl)-hydroxymethyl]piperidin-1-yl]-(3-methylfuran-2-yl)methanone](/img/structure/B6639878.png)
![2-[4-[(4-fluorophenyl)-hydroxymethyl]piperidin-1-yl]-N-(3-methyl-1,2-oxazol-5-yl)acetamide](/img/structure/B6639892.png)